5-Tert-butyl-7-methylocta-3,5-dien-2-one
Description
5-Tert-butyl-7-methylocta-3,5-dien-2-one is a conjugated dienone characterized by a ketone group at position 2, a tert-butyl substituent at position 5, and a methyl group at position 5. The (3E,5E)-configuration of the double bonds creates a planar, conjugated system that influences its electronic properties and reactivity. This compound’s structure is notable for its steric hindrance due to the bulky tert-butyl group, which impacts its solubility, stability, and interactions in chemical or biological systems.
Properties
CAS No. |
919991-40-5 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
5-tert-butyl-7-methylocta-3,5-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-10(2)9-12(13(4,5)6)8-7-11(3)14/h7-10H,1-6H3 |
InChI Key |
HDNWSUCCDQAUOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C=CC(=O)C)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
(a) 1-Hydroxyhepta-3,5-dien-2-one Derivatives (Compounds 1 and 2)
- Structure : These compounds feature a 1-hydroxyhepta-3,5-dien-2-one backbone with a pentasubstituted benzene ring (compound 1) or a methoxy group at C-7 (compound 2) .
- Key Differences :
- Compound 1: Hydroxyl group at C-7; absolute configuration (7R).
- Compound 2: Methoxy group at C-6.
- Both exhibit moderate antibacterial activity, likely influenced by their polar substituents .
(b) (3E,5E)-1,1-Diethoxy-7-methylocta-3,5-dien-2-one (Compound 2b)
- Structure : Shares the 7-methylocta-3,5-dien-2-one core but has ethoxy groups at C-1 and C-2 instead of a tert-butyl group .
- Key Differences: Electron-donating ethoxy groups increase electron density in the dienone system, enhancing reactivity in isomerization reactions.
- Impact : The absence of a bulky tert-butyl group likely improves solubility but reduces steric protection against nucleophilic attacks .
(c) Hispolon (6-(3,4-Dihydroxyphenyl)-4-hydroxyhexa-3,5-dien-2-one)
- Structure: A shorter dienone chain (hexa-3,5-dien-2-one) with a phenolic substituent .
- Key Differences: Phenolic groups confer strong antioxidant properties but reduce stability under oxidative conditions.
- Impact: The phenolic structure enhances bioactivity (e.g., anticancer, antimicrobial) but limits lipophilicity compared to alkyl-substituted dienones like the target compound .
Key Observations :
- Alkyl vs. Polar groups (hydroxy, methoxy) increase solubility and hydrogen-bonding interactions but may reduce metabolic stability .
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